molecular formula C14H25NO2 B11058019 2-{methyl[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]amino}ethanol

2-{methyl[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]amino}ethanol

Cat. No.: B11058019
M. Wt: 239.35 g/mol
InChI Key: UODPBRNHUPVTLY-UHFFFAOYSA-N
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Description

2-{methyl[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]amino}ethanol is an organic compound with a complex structure that includes a tetrahydropyran ring, a propargyl group, and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{methyl[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]amino}ethanol typically involves multiple steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the acid-catalyzed cyclization of a suitable precursor, such as a 1,5-diol.

    Introduction of the Propargyl Group: The propargyl group can be introduced via a propargylation reaction, often using propargyl bromide and a base like potassium carbonate.

    Attachment of the Ethanolamine Moiety: The final step involves the reaction of the intermediate with ethanolamine under basic conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol and propargyl groups, leading to the formation of aldehydes, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the propargyl group, converting it to an alkene or alkane.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the design of prodrugs or active pharmaceutical ingredients with specific biological activities.

Industry

In industrial applications, the compound could be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 2-{methyl[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]amino}ethanol exerts its effects depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C14H25NO2

Molecular Weight

239.35 g/mol

IUPAC Name

2-[methyl-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]amino]ethanol

InChI

InChI=1S/C14H25NO2/c1-13(2)7-5-8-14(3,17-13)9-6-10-15(4)11-12-16/h16H,5,7-8,10-12H2,1-4H3

InChI Key

UODPBRNHUPVTLY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(O1)(C)C#CCN(C)CCO)C

Origin of Product

United States

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